93-Fold Enhancement in Human 11β-HSD1 Inhibitory Potency Over Des-Methyl Azepane Analog
The 4-methyl substitution on the azepane-4-ol scaffold is a critical driver of biological activity. In a direct head-to-head comparison of matched sulfonamide derivatives, the 4-methyl analog (BDBM50297216) exhibited an IC50 of 5 nM against human 11β-HSD1, while the des-methyl analog (BDBM50297218) showed a dramatically reduced potency with an IC50 of 466 nM [1]. This represents a 93-fold decrease in activity when the methyl group is removed, underscoring its essential role in target engagement.
| Evidence Dimension | Human 11β-HSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM (for the 1-(4-tert-butylphenylsulfonyl)-4-methylazepan-4-ol derivative) |
| Comparator Or Baseline | IC50 = 466 nM (for the 1-(4-tert-butylphenylsulfonyl)azepan-4-ol, des-methyl analog) |
| Quantified Difference | The 4-methyl derivative is 93.2-fold more potent. |
| Conditions | Inhibition of human 11β-HSD1 expressed in Sf9 cells, measured by scintillation proximity assay. |
Why This Matters
For procurement in a medicinal chemistry program targeting 11β-HSD1, selecting the 4-methyl building block is not optional; it is the difference between a lead compound and an inactive analog.
- [1] BindingDB. Data for BDBM50297216 (IC50 5 nM) and BDBM50297218 (IC50 466 nM). Derived from ChEMBL and primary literature. View Source
